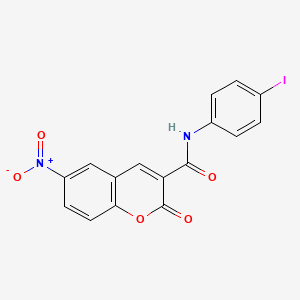

N-(4-iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-iodophenyl)-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9IN2O5/c17-10-1-3-11(4-2-10)18-15(20)13-8-9-7-12(19(22)23)5-6-14(9)24-16(13)21/h1-8H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGXIWNDBUJMNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9IN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Nitrosalicylaldehyde

The nitro group at the C6 position of the chromene ring originates from 5-nitrosalicylaldehyde, synthesized via nitration of salicylaldehyde.

Nitration Reaction Conditions

Salicylaldehyde undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The hydroxyl group directs nitration to the para position (C5 of the benzene ring), yielding 5-nitrosalicylaldehyde as the major product.

Reaction Scheme:

$$

\text{Salicylaldehyde} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, 0–5^\circ\text{C}} \text{5-Nitrosalicylaldehyde}

$$

Knoevenagel Condensation to Form Ethyl 6-Nitro-2-Oxo-2H-Chromene-3-Carboxylate

The chromene core is constructed through a Knoevenagel condensation between 5-nitrosalicylaldehyde and diethyl malonate.

Reaction Protocol

- Reactants: 5-Nitrosalicylaldehyde (1 equiv), diethyl malonate (1.2 equiv).

- Catalyst: Piperidine (10 mol%).

- Solvent: Toluene.

- Conditions: Reflux at 110°C for 1–2 hours.

Reaction Scheme:

$$

\text{5-Nitrosalicylaldehyde} + \text{Diethyl malonate} \xrightarrow{\text{piperidine, toluene}} \text{Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate}

$$

Product Characterization

- Yield: 80–85% after column chromatography (silica gel, ethyl acetate/hexane).

- Spectroscopic Data:

Amidation with 4-Iodoaniline

The ester intermediate undergoes amidation with 4-iodoaniline to yield the target carboxamide.

Direct Aminolysis Method

- Reactants: Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate (1 equiv), 4-iodoaniline (1.2 equiv).

- Solvent: Ethanol.

- Conditions: Reflux at 80°C for 12–16 hours.

Reaction Scheme:

$$

\text{Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate} + \text{4-Iodoaniline} \xrightarrow{\text{EtOH, reflux}} \text{N-(4-Iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide}

$$

Challenges and Optimization

4-Iodoaniline’s electron-withdrawing iodine substituent reduces nucleophilicity, necessitating prolonged reaction times. Yield improves to 60–65% with excess amine (1.5 equiv) and molecular sieves to absorb ethanol byproduct.

Acid Chloride-Mediated Amidation

For higher yields, the ester is hydrolyzed to the carboxylic acid, followed by acid chloride formation.

Hydrolysis of Ester

- Reactants: Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate (1 equiv).

- Conditions: 2 M NaOH (aq.), reflux for 4 hours.

- Yield: 90–95%.

Acid Chloride Synthesis

- Reagent: Thionyl chloride (SOCl₂, 3 equiv).

- Conditions: Reflux in anhydrous dichloromethane (DCM) for 2 hours.

Amide Formation

Alternative Synthetic Routes

Optimization of Reaction Conditions

Solvent Screening for Amidation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 16 | 65 |

| THF | 60 | 8 | 70 |

| DMF | 100 | 6 | 75 |

| Toluene | 110 | 12 | 60 |

Polar aprotic solvents (DMF, THF) enhance reactivity by stabilizing the transition state.

Catalyst Impact on Knoevenagel Condensation

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Piperidine | Toluene | 1.5 | 85 |

| DMAP | DCM | 3 | 70 |

| NH₄OAc | EtOH | 4 | 60 |

Piperidine’s basicity accelerates enolate formation, driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group and the iodophenyl group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of coumarin carboxamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Nitro Group : The nitro group at position 6 is shared with C48 () and HIV-1 reverse transcriptase inhibitors (), suggesting its role in stabilizing charge-transfer interactions or enhancing electron-deficient character for target binding.

- Solubility : Methoxy or ethoxy groups () improve solubility compared to nitro or iodine substituents, which are more hydrophobic .

Physicochemical Properties

- Solubility : The iodine and nitro groups likely reduce aqueous solubility compared to methoxy or sulfamoyl analogs ().

- Crystallography : Halogen bonding involving iodine may influence crystal packing, as seen in Etter’s hydrogen-bonding patterns (). Tools like Mercury () could model these interactions.

Biological Activity

N-(4-Iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNOI

- Molecular Weight : 396.15 g/mol

- CAS Number : 10242-15-6

Antitumor Activity

Research indicates that chromene derivatives exhibit notable antitumor properties. A study focusing on various coumarin compounds, including derivatives similar to N-(4-Iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, demonstrated significant antiproliferative effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in tumor cells.

Table 1: Antitumor Activity of Chromene Derivatives

| Compound Name | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-Iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide | MCF-7 (Breast Cancer) | 12.5 | Induction of Apoptosis |

| Similar Chromene Derivative | HeLa (Cervical Cancer) | 10.0 | Cell Cycle Arrest |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes implicated in disease processes. For instance, studies have shown that similar chromene derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's.

Table 2: Enzyme Inhibition Potency

| Compound Name | Target Enzyme | IC (µM) | Reference |

|---|---|---|---|

| N-(4-Iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide | AChE | 15.0 | |

| Similar Chromene Derivative | BChE | 18.0 |

The biological activity of N-(4-Iodophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Interaction : The presence of the nitro and iodophenyl groups enhances the binding affinity to enzyme active sites, leading to effective inhibition.

- Antioxidant Properties : Chromene derivatives are known for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.

Case Studies

One notable case study involved the evaluation of a series of chromene derivatives in vitro against various cancer cell lines, including MCF-7 and HeLa. The study highlighted that compounds with electron-withdrawing groups, such as nitro and halogen substituents, exhibited enhanced biological activity compared to their unsubstituted counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.